REACTION_CXSMILES
|
[CH2:1]([NH2:7])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.[C:8]([O:12][CH3:13])(=[O:11])[CH:9]=[CH2:10]>>[CH3:13][O:12][C:8]([CH2:9][CH2:10][N:7]([CH2:1][C:2]1[O:6][CH:5]=[CH:4][CH:3]=1)[CH2:10][CH2:9][C:8]([O:12][CH3:13])=[O:11])=[O:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CO1)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess methyl acrylate is evaporated off
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)CCN(CCC(=O)OC)CC1=CC=CO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 133.46 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |